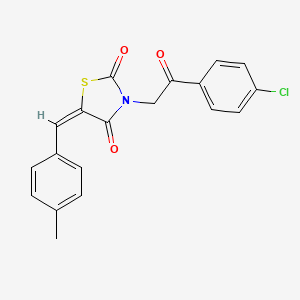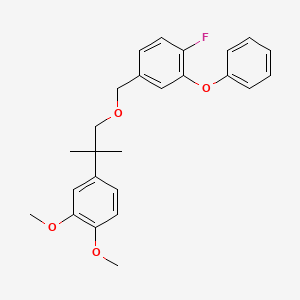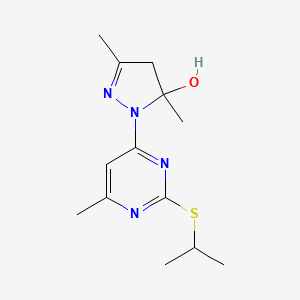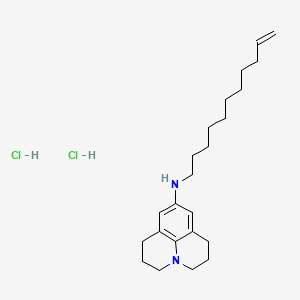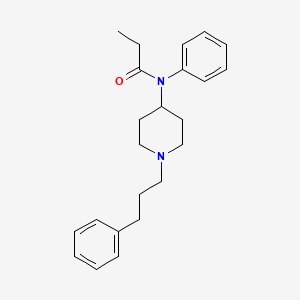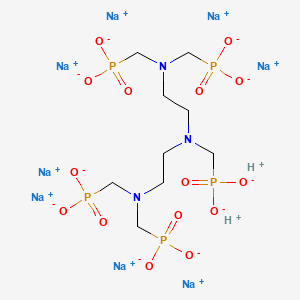
1-(4-Cyclohexylphenyl)-2-methyl-3-(1-pyrrolidinyl)-1-propanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Cyclohexylphenyl)-2-methyl-3-(1-pyrrolidinyl)-1-propanone hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a cyclohexyl group attached to a phenyl ring, a methyl group, and a pyrrolidinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyclohexylphenyl)-2-methyl-3-(1-pyrrolidinyl)-1-propanone hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclohexylphenyl Intermediate: The initial step involves the formation of the cyclohexylphenyl intermediate through a Friedel-Crafts alkylation reaction. Cyclohexyl chloride reacts with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 4-cyclohexylphenyl chloride.
Introduction of the Methyl Group: The next step involves the introduction of the methyl group through a Grignard reaction. The 4-cyclohexylphenyl chloride is reacted with methylmagnesium bromide to form 4-cyclohexylphenylmethyl ketone.
Formation of the Pyrrolidinyl Group: The final step involves the formation of the pyrrolidinyl group through a nucleophilic substitution reaction. The 4-cyclohexylphenylmethyl ketone is reacted with pyrrolidine in the presence of a base, such as sodium hydride, to form 1-(4-Cyclohexylphenyl)-2-methyl-3-(1-pyrrolidinyl)-1-propanone. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Cyclohexylphenyl)-2-methyl-3-(1-pyrrolidinyl)-1-propanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Pyrrolidine in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidinyl derivatives.
Aplicaciones Científicas De Investigación
1-(4-Cyclohexylphenyl)-2-methyl-3-(1-pyrrolidinyl)-1-propanone hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Cyclohexylphenyl)-2-methyl-3-(1-pyrrolidinyl)-1-propanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(4-Cyclohexylphenyl)-2-methyl-3-(1-pyrrolidinyl)-1-propanone hydrochloride can be compared with other similar compounds, such as:
1-(4-Cyclohexylphenyl)-2-methyl-3-(1-pyrrolidinyl)-1-propanone: The free base form of the compound without the hydrochloride salt.
1-(4-Cyclohexylphenyl)-2-methyl-3-(1-pyrrolidinyl)-1-propanone acetate: An ester derivative with different solubility and reactivity properties.
1-(4-Cyclohexylphenyl)-2-methyl-3-(1-pyrrolidinyl)-1-propanone sulfate: A sulfate salt with potential differences in pharmacokinetics and bioavailability.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various applications in scientific research.
Propiedades
Número CAS |
95796-02-4 |
|---|---|
Fórmula molecular |
C20H30ClNO |
Peso molecular |
335.9 g/mol |
Nombre IUPAC |
1-(4-cyclohexylphenyl)-2-methyl-3-pyrrolidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C20H29NO.ClH/c1-16(15-21-13-5-6-14-21)20(22)19-11-9-18(10-12-19)17-7-3-2-4-8-17;/h9-12,16-17H,2-8,13-15H2,1H3;1H |
Clave InChI |
ANABNBCQHUKLPZ-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1CCCC1)C(=O)C2=CC=C(C=C2)C3CCCCC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


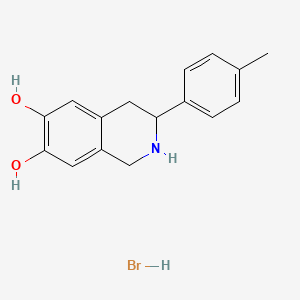
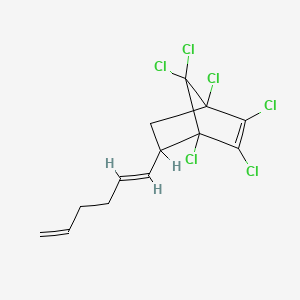
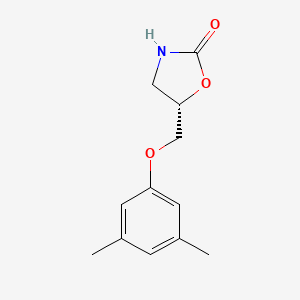

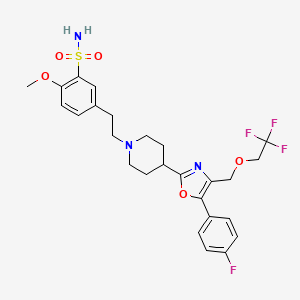
![(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12770217.png)

